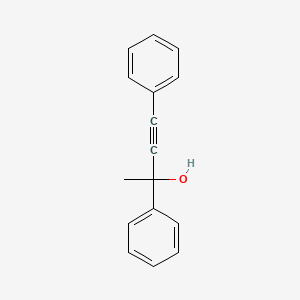

2,4-Diphenylbut-3-yn-2-ol

Descripción general

Descripción

2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2,4-Diphenylbut-3-yn-2-ol has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .Molecular Structure Analysis

The molecular structure of 2,4-Diphenylbut-3-yn-2-ol is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diphenylbut-3-yn-2-ol have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diphenylbut-3-yn-2-ol include its molecular weight of 222.289 and its linear formula C16H14O .Aplicaciones Científicas De Investigación

Synthesis of Tertiary Propargylic Alcohols

2,4-Diphenylbut-3-yn-2-ol is used in the synthesis of tertiary propargylic alcohols from arylacetylenes and ketones . This process is promoted by tert-BuOK under solvent-free conditions, making it a green synthesis method. The resulting propargylic alcohols are important intermediates and versatile building blocks for the synthesis of fine chemicals, natural products, and pharmaceuticals .

Alkynylation of Arylacetylenes

This compound is also used in the alkynylation of arylacetylenes with ketones . This reaction generates propargylic alcohols, which are useful in carbon–carbon bond-forming reactions .

Solvent-Free Organic Reactions

2,4-Diphenylbut-3-yn-2-ol plays a role in solvent-free organic reactions . These reactions are gaining attention due to their clean and environment-friendly protocols, as well as their convenient means of product purification .

Sustainable Development in Chemical Research

The use of 2,4-Diphenylbut-3-yn-2-ol in these reactions contributes to sustainable development in both academic and industrial research . It helps in developing benign syntheses that save resources and energy and also minimize waste .

Preparation of Fine Chemicals

The propargylic alcohols synthesized using 2,4-Diphenylbut-3-yn-2-ol are important intermediates and versatile building blocks for the synthesis of fine chemicals .

Preparation of Natural Products and Pharmaceuticals

These propargylic alcohols are also used in the synthesis of natural products and pharmaceuticals .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as triarylyethylene pharmacophore, possess biological activities in estrogen-dependent disorders like breast cancer, infertility, osteoporosis, cns, cardiovascular or lipid malfunctions . These compounds, including tamoxifen, clomiphene, and broparoestrol, are called Selective Estrogen Receptor Modulators (SERMs) .

Mode of Action

Serms, which are structurally similar, are known to modulate the estrogen receptor’s activity . They can act as estrogen receptor agonists or antagonists depending on the tissue type .

Biochemical Pathways

Serms are known to affect various biochemical pathways related to estrogen signaling .

Pharmacokinetics

The compound’s molecular weight is 22228200 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Serms are known to have a variety of effects, including the potential to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women .

Propiedades

IUPAC Name |

2,4-diphenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKABQYUTWQPLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383169 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5876-69-7 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

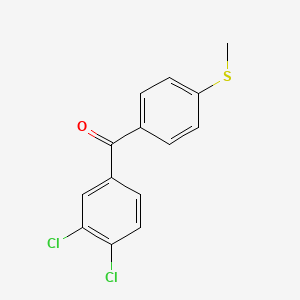

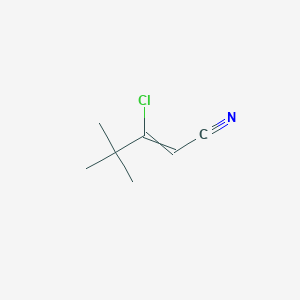

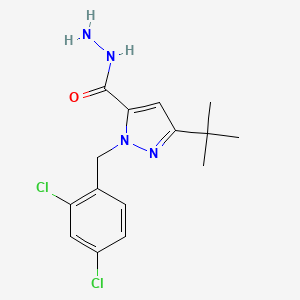

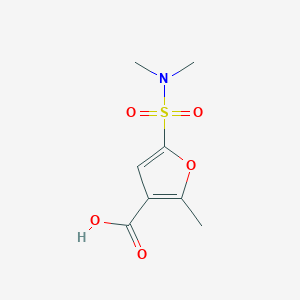

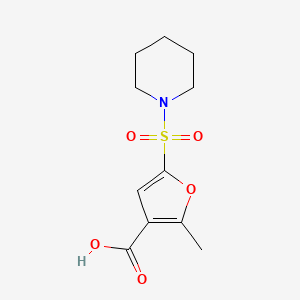

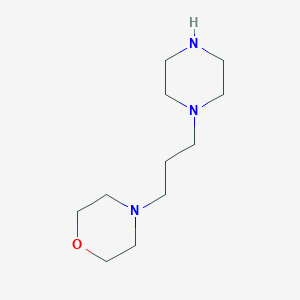

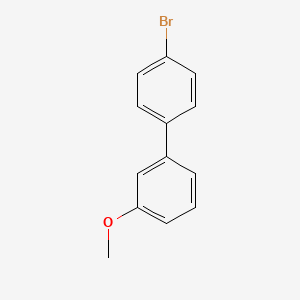

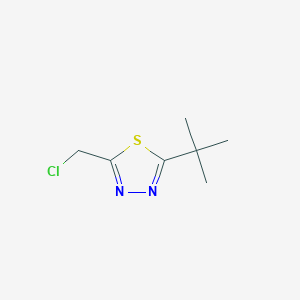

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)